molecular formula C14H24N2O4 B11963037 N,N'-di(1-methyl-2-carbethoxyvinyl)ethylenediamine CAS No. 1695-79-0

N,N'-di(1-methyl-2-carbethoxyvinyl)ethylenediamine

Katalognummer: B11963037
CAS-Nummer: 1695-79-0
Molekulargewicht: 284.35 g/mol
InChI-Schlüssel: HMXUQEJOCJENHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine is an organic compound with the molecular formula C14H24N2O4. It is a diethyl ester derivative of ethylenediamine and is characterized by the presence of two ethoxycarbonyl groups attached to the nitrogen atoms of the ethylenediamine backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine typically involves the reaction of ethylenediamine with ethyl acrylate under controlled conditions. The reaction proceeds via a Michael addition mechanism, where the nucleophilic nitrogen atoms of ethylenediamine attack the electrophilic carbon-carbon double bond of ethyl acrylate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds .

Wissenschaftliche Forschungsanwendungen

N,N’-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N,N’-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ethoxycarbonyl groups may participate in hydrogen bonding or other interactions with target molecules, influencing the compound’s biological or chemical activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N’-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine is unique due to its specific ethoxycarbonyl functional groups, which may impart distinct chemical and physical properties compared to its analogs.

Eigenschaften

CAS-Nummer

1695-79-0

Molekularformel

C14H24N2O4

Molekulargewicht

284.35 g/mol

IUPAC-Name

ethyl 3-[2-[(4-ethoxy-4-oxobut-2-en-2-yl)amino]ethylamino]but-2-enoate

InChI

InChI=1S/C14H24N2O4/c1-5-19-13(17)9-11(3)15-7-8-16-12(4)10-14(18)20-6-2/h9-10,15-16H,5-8H2,1-4H3

InChI-Schlüssel

HMXUQEJOCJENHF-UHFFFAOYSA-N

Isomerische SMILES

CCOC(=O)/C=C(/NCCN/C(=C/C(=O)OCC)/C)\C

Kanonische SMILES

CCOC(=O)C=C(C)NCCNC(=CC(=O)OCC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.